Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is a synthetic organic compound with a complex structure It is characterized by the presence of a urea moiety, a fluoroethyl group, an isopropylcyclohexyl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- typically involves multiple steps. The starting materials include fluoroethylamine, isopropylcyclohexylamine, and nitrosating agents. The general synthetic route can be summarized as follows:
Formation of the Urea Moiety: The reaction between fluoroethylamine and isopropylcyclohexylamine in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Nucleophiles like thiols or amines; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
Urea, 1-(2-bromoethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-: Similar structure but with a bromoethyl group instead of a fluoroethyl group.
Uniqueness
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
33024-38-3 |
---|---|
Molecular Formula |
C12H22FN3O2 |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
InChI Key |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.